
tert-butyl 2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H30N4O4 and its molecular weight is 378.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Study of Synthesis Techniques
The research on the synthesis of pyrazole derivatives, including compounds with tert-butyl groups, highlights advancements in reaction media and regioselectivity. Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the impact of reaction conditions on product distribution and regioselectivity, which is crucial for developing compounds with precise biological activities (Martins et al., 2012).
Multigram Synthesis for Fluoroalkyl-Substituted Pyrazoles
Iminov et al. (2015) discussed the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to fluorinated pyrazole-4-carboxylic acids. This methodological advancement facilitates the multigram synthesis of fluorinated pyrazoles, indicating the compound's versatility in synthesizing structurally diverse pyrazoles (Iminov et al., 2015).
Antitumor Potential
Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates with potential antitumor activities. Screening by the US National Cancer Institute showed that some compounds exhibited significant activity against various cancer cell lines, highlighting the compound's role in developing new antitumor agents (Abonía et al., 2011).
Coordination Chemistry and Ligand Development
Research on the coordination chemistry of pyrazole derivatives, including the study by Halcrow (2005), provides insights into the synthesis of complex compounds and their applications in luminescent materials and spin-state transitions. This demonstrates the chemical's utility in developing versatile ligands for coordination chemistry and potential applications in material science (Halcrow, 2005).
Mechanoluminescence and OLED Applications
Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates showing mechanoluminescence and high efficiency in OLED devices. This highlights the application of tert-butyl pyrazole derivatives in creating advanced materials for lighting and display technologies (Huang et al., 2013).
properties
IUPAC Name |
tert-butyl 2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-19(2,3)27-18(25)23-8-4-5-16(23)17(24)21-15-11-20-22(13-15)12-14-6-9-26-10-7-14/h11,13-14,16H,4-10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNAWIPZMLRPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)
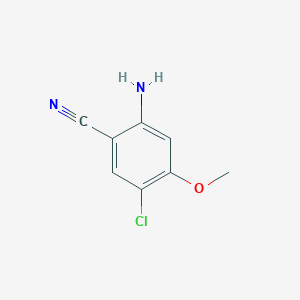
![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)
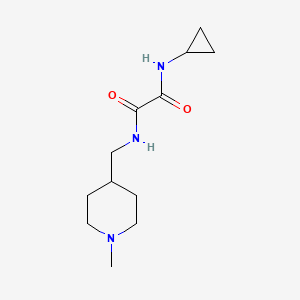
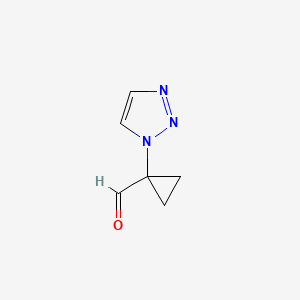
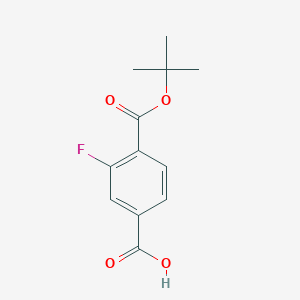
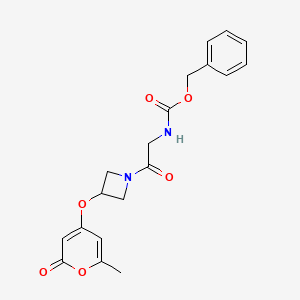
![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)
![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

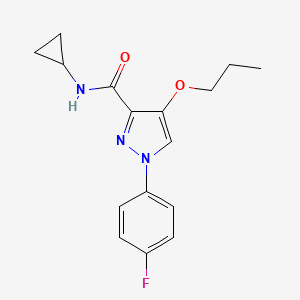
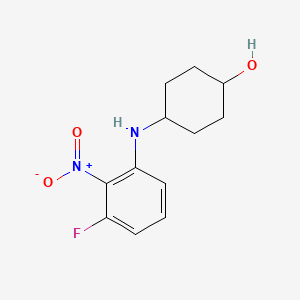
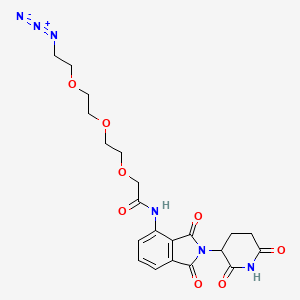
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)